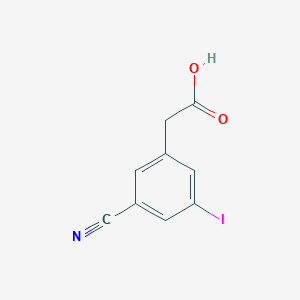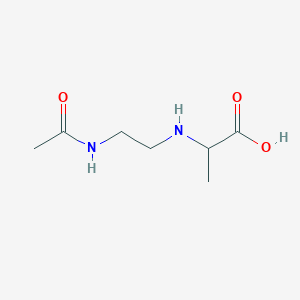
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10F2OS and a molecular weight of 228.26 g/mol This compound is characterized by the presence of a cyclopropyl group and a difluorophenylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluorophenylthio group is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to affect the permeability of cell membranes and disrupt the growth of fungal hyphae, leading to cell death . The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
1-Cyclopropyl-2-((3,4-difluorophenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a similar structure but with a single fluorine atom, which may result in different chemical and biological properties.
1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one: Another closely related compound with fluorine atoms at different positions on the phenyl ring, potentially leading to variations in reactivity and applications.
Properties
Molecular Formula |
C11H10F2OS |
|---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3,4-difluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10F2OS/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
WWDORXZBXZHSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)

![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)

![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)


![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)

